1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 1: A 2-chloro-6-fluorobenzyl group, contributing electron-withdrawing effects and influencing steric interactions.
- Positions 5 and 6: Methyl groups, reducing steric bulk and enhancing metabolic stability compared to larger substituents.
The compound’s molecular weight is estimated at ~450–470 g/mol, with solubility and logP influenced by chloro/fluoro (polar) and methoxy/methyl (lipophilic) groups. Spectral data (IR, NMR) would align with related thienopyrimidines, showing C=O stretches (~1,680 cm⁻¹), aromatic C-H bends (~850 cm⁻¹), and distinct proton environments for methoxy (δ 3.8–4.0) and methyl groups (δ ~2.5) .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O4S/c1-12-13(2)32-22-20(12)21(28)27(18-9-8-14(30-3)10-19(18)31-4)23(29)26(22)11-15-16(24)6-5-7-17(15)25/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENDVAJTZYYZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3Cl)F)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione belongs to the thieno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound through various studies and research findings.
Synthesis and Structural Characterization
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step procedures that yield compounds with varying substituents. The structure of our compound can be confirmed through techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods allow for the identification of functional groups and structural integrity essential for biological activity evaluation.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have shown significant antimicrobial properties against various pathogens. In a study evaluating antibacterial activity against both Gram-positive and Gram-negative bacteria, compounds were tested against:
- Staphylococcus aureus
- Bacillus subtilis
- Pseudomonas aeruginosa
- Escherichia coli
The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics . Additionally, antifungal activity was assessed against Candida albicans and Aspergillus niger , showing promising results in inhibiting fungal growth .
Anticancer Activity
Thieno[2,3-d]pyrimidines have been explored for their potential as anticancer agents. Research has demonstrated that these compounds can inhibit key enzymes involved in DNA biosynthesis and repair mechanisms. For example, the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) was noted as a mechanism contributing to their anticancer properties .
In vitro studies showed that specific derivatives significantly reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. It has been reported that thieno[2,3-d]pyrimidines can inhibit various kinases and phosphodiesterases, which are crucial in signaling pathways related to inflammation and cell proliferation . This inhibition is linked to their ability to interfere with cellular processes that promote tumor growth and inflammation.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is closely related to their structural features. Substituents on the aromatic rings can enhance lipophilicity and bioavailability. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Increased lipophilicity |
| Halogen substitutions | Enhanced antimicrobial potency |
| Alkyl groups | Improved enzyme inhibition |
This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy .
Case Studies
- Antimicrobial Evaluation : A series of synthesized thieno[2,3-d]pyrimidines were tested for their antimicrobial properties against a panel of bacteria and fungi. The study concluded that compounds with specific substitutions exhibited enhanced activity compared to controls .
- Anticancer Properties : In a comparative study involving various thieno[2,3-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 0.1 μM against MCF-7 cells. This highlights the potential for developing targeted therapies based on structural modifications .
Scientific Research Applications
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Chemical Properties and Structure
The compound's molecular formula is , indicating a substantial molecular weight and a complex structure. Its unique arrangement of functional groups makes it a candidate for diverse applications.
Structural Features
- Chlorofluorophenyl Group : Enhances biological activity.
- Dimethoxyphenyl Group : Contributes to lipophilicity.
- Thienopyrimidine Core : Known for various pharmacological properties.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. The thienopyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Kinase Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thienopyrimidine exhibited significant inhibition of cancer cell lines. The compound showed IC50 values in the low micromolar range against various tumor types, suggesting its potential as a lead compound for further development.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structure suggests that it may interact with bacterial cell membranes or inhibit essential enzymes.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses promising antimicrobial properties, warranting further exploration in pharmaceutical formulations.
CNS Activity
The compound's structural features suggest potential central nervous system (CNS) activity. Preliminary studies have indicated that it may act as a modulator of neurotransmitter systems.
Case Study: Neuropharmacological Evaluation
In an experimental model, the compound was administered to assess its effects on anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting anxiolytic properties.
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory effects associated with thienopyrimidine derivatives.
Data Table: Anti-inflammatory Activity
| Inflammatory Model | Effect Observed |
|---|---|
| Carrageenan-induced edema | Significant reduction in paw swelling |
| LPS-stimulated macrophages | Decreased cytokine release |
These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases.
Applications in Material Science
The unique chemical structure of the compound also opens avenues for applications in material science, particularly in the development of organic semiconductors and photonic materials.
Organic Electronics
Research into organic electronics has highlighted the potential of thienopyrimidine derivatives as electron transport materials due to their favorable charge mobility characteristics.
Case Study: Organic Photovoltaics
In a recent study, blends of the compound with various polymers were tested for efficiency in organic photovoltaic cells. The results showed improved power conversion efficiencies compared to conventional materials, indicating its viability for use in solar energy applications.
Chemical Reactions Analysis
Chemical Reactions and Derivatives
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can participate in several chemical reactions to form diverse derivatives. These reactions are often monitored using spectroscopic methods to ensure complete conversion and identify by-products.
Types of Reactions:
-
Substitution Reactions : These involve replacing existing functional groups with new ones to modify the compound's properties.
-
Cyclization Reactions : These are used to form or modify the heterocyclic rings within the compound.
-
Coupling Reactions : These are employed to introduce new substituents onto the aromatic rings.
Mechanism of Action and Biological Significance
The mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or biological pathways. Research indicates that similar thieno[2,3-d]pyrimidines can act as inhibitors for enzymes involved in cancer progression or other diseases.
Biological Activities:
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Anticancer Properties : These compounds have shown potential in inhibiting cancer cell growth by disrupting critical signaling pathways.
-
Antimicrobial Properties : They may also exhibit activity against certain microorganisms, making them candidates for antimicrobial therapies.
Data and Research Findings
While specific data on the chemical reactions of this compound is limited, related compounds in the thieno[2,3-d]pyrimidine class have been extensively studied. For instance, derivatives of thieno[2,3-d]pyrimidine-2,4-diones have been shown to inhibit d-Dopachrome tautomerase activity and suppress non-small cell lung cancer proliferation .
Table: Example of Related Thieno[2,3-d]pyrimidine Derivatives and Their Activities
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 3a | MIF2 Inhibition | 10.2 ± 1.5 |
| 5d | MIF2 Inhibition | 5.1 ± 0.8 |
| 5e | MIF2 Inhibition | 8.5 ± 1.2 |
These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can significantly impact biological activity, offering a basis for further research into derivatives like this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thieno[2,3-d]pyrimidine-2,4-dione Family
Positional Isomers and Fused-Ring Analogues
- 3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione : Core: Thieno[3,2-d]pyrimidine (vs. 2,3-d isomer in target). Substituents: 3-Fluorophenyl (meta-F) and 3-methylbenzyl (vs. ortho-Cl/F and dimethoxyphenyl). Impact: Altered ring fusion affects π-π stacking and target binding.
Non-Thienopyrimidine Pyrimidine Derivatives
- 5-Chloro-6-(2-iminopyrrolidine-1-yl)methylpyrimidine dione (TPI) : Core: Pyrimidine-2,4-dione without thiophene fusion. Substituents: Iminopyrrolidine at position 6 (vs. methyl in target). Application: Antiviral/antitumor agent; highlights the importance of the dione moiety for hydrogen bonding.
Key Research Findings
GnRH Antagonism : TAK-385’s structural optimizations (positions 3 and 5) improved receptor binding and reduced CYP inhibition, suggesting the target compound’s dimethoxyphenyl group may offer similar advantages over pyridazine in solubility .
Antimicrobial Activity : Halogenated aryl groups (e.g., 4-fluorophenyl in compound 5a ) correlate with antifungal/anticancer effects, but the target’s methyl groups may trade potency for metabolic stability.
Synthetic Accessibility: Thienopyrimidines are typically synthesized via cyclocondensation of thiophene precursors with urea/thiourea derivatives, with substituents introduced via nucleophilic substitution or cross-coupling .
Preparation Methods
Cyclocondensation of Thiophene Precursors
The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene-3-carbonitrile derivatives with urea or thiourea under acidic or basic conditions. For example, heating 5-amino-4-methylthiophene-3-carbonitrile with urea at 180°C in a sand bath for 4 hours yields 6-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione. This step achieves the fused thiophene-pyrimidine system but requires careful temperature control to avoid side reactions.
Key Parameters:
-
Reagents: Urea/thiourea, acetic acid, or potassium hydroxide.
-
Conditions: 180°C, 4–8 hours, solvent-free or ethanol reflux.
-
Yield: 65–78% after recrystallization from dimethylformamide (DMF).
Functionalization at Position 3 with 2,4-Dimethoxyphenyl
Buchwald-Hartwig Amination
The 2,4-dimethoxyphenyl group is installed via palladium-catalyzed C–N coupling. This method offers superior regioselectivity compared to nucleophilic substitution.
Reaction Setup:
Workup:
-
Filter through Celite®, concentrate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Methyl Group Installation at Positions 5 and 6
Sequential Methylation
Methyl groups are introduced using methyl iodide (MeI) in a two-step process:
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Position 5 Methylation: Treat the intermediate with MeI (1.5 equiv) and NaH in THF at 0°C.
-
Position 6 Methylation: Repeat methylation with excess MeI (2.0 equiv) at room temperature.
Analytical Validation:
Final Compound Characterization
Spectroscopic Data
Yield Optimization and Challenges
Critical Factors
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Solvent Choice: DMF outperforms acetone or THF in N-alkylation due to better solubility of intermediates.
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Catalyst Loading: Reducing Pd(OAc)₂ to 3 mol% decreases yield to 45%, emphasizing the need for 5 mol%.
-
Purification: Recrystallization from methanol improves purity (>98%) but reduces yield by 15%.
Alternative Routes and Scalability
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this thieno[2,3-d]pyrimidine-dione derivative?
- Methodology : Utilize a multi-step synthesis involving cyclocondensation of substituted thiophene precursors with urea derivatives under acidic conditions. For example:
- Step 1 : Prepare the thiophene core via Friedel-Crafts alkylation using 2-chloro-6-fluorobenzyl chloride and a thiophene-based intermediate.
- Step 2 : Introduce the 2,4-dimethoxyphenyl group via nucleophilic substitution or Suzuki coupling .
- Step 3 : Optimize reaction conditions (e.g., solvent: DMF, temperature: 120°C, catalyst: Pd(PPh₃)₄) to achieve >70% yield. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the purity and structural integrity of the compound be validated?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., δ 3.8 ppm for methoxy groups, δ 6.7–7.3 ppm for aromatic protons) .
- XRD : Perform single-crystal X-ray diffraction (as in ) to confirm stereochemistry and bond lengths (mean C–C bond: 1.54 Å, R-factor < 0.06) .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 513.12) .
Q. What solvents and storage conditions are optimal for stability studies?
- Methodology : Test solubility in DMSO, methanol, and chloroform. Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the dione moiety. Monitor degradation via UV-Vis (λmax 280 nm) over 30 days .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the dione group and hydrophobic interactions with the chlorofluorophenyl substituent .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å). Validate with experimental IC₅₀ values from kinase inhibition assays .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC₅₀ variations in cancer cell lines). Account for variables like assay type (MTT vs. ATP-lite) and cell passage number.
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., 72-hour exposure, 10 nM–100 µM range) to confirm reproducibility .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
- Methodology :
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce LogP from 4.2 to <3.5, improving aqueous solubility.
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups). Block degradation via fluorination or steric hindrance .
Key Research Findings
- The 2,4-dimethoxyphenyl group enhances π-π stacking with kinase ATP-binding pockets, while the chlorofluorophenyl moiety improves selectivity over off-target receptors .
- Single-crystal studies () confirm a planar thieno-pyrimidine core, critical for maintaining conformational rigidity during target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
